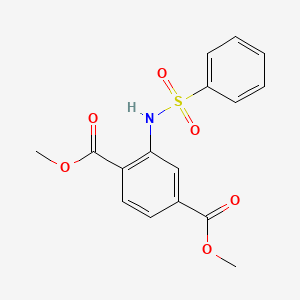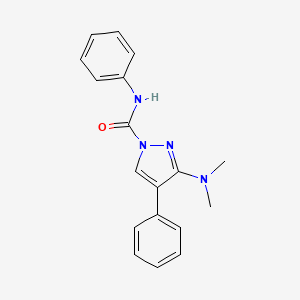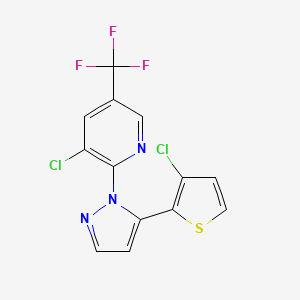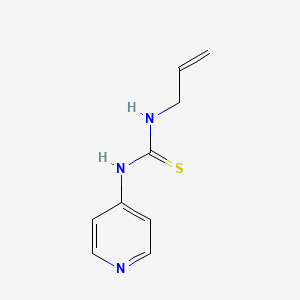
3-Bromo-6-(3-pyridylmethoxy)pyridine
概要
説明
3-Bromo-6-(3-pyridylmethoxy)pyridine is a chemical compound with the empirical formula C₆H₃BrClN₃ and a molecular weight of 232.47 g/mol . Its unique structure combines a pyridine ring with a bromine atom and a pyridylmethoxy group. This compound has garnered interest due to its versatility and potential applications in scientific research.
Synthesis Analysis
The synthesis of 3-Bromo-6-(3-pyridylmethoxy)pyridine involves the bromination of a suitable precursor. While specific synthetic routes may vary, one common method is the bromination of 6-chloro-1H-pyrazolo[4,3-c]pyridine. The reaction typically proceeds under controlled conditions, utilizing bromine or a brominating agent. The resulting product is then isolated and characterized .
Molecular Structure Analysis
The compound’s molecular structure consists of a pyridine ring (with a nitrogen atom) fused to a pyrazolo ring (containing the bromine and chlorine substituents). The pyridylmethoxy group is attached to the 6-position of the pyrazolo ring. The SMILES notation for 3-Bromo-6-(3-pyridylmethoxy)pyridine is: ClC₁=CC(NN=C₂Br)=C₂C=N₁ .
Chemical Reactions Analysis
3-Bromo-6-(3-pyridylmethoxy)pyridine can participate in various chemical reactions, including substitution, coupling, and functional group transformations. Researchers have explored its reactivity in cross-coupling reactions, Suzuki-Miyaura couplings, and other synthetic methodologies. These reactions allow for the creation of more complex molecules and the development of novel materials.
Physical And Chemical Properties Analysis
特性
IUPAC Name |
5-bromo-2-(pyridin-3-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-3-4-11(14-7-10)15-8-9-2-1-5-13-6-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSRBILHRZGDOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-(3-pyridylmethoxy)pyridine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline](/img/structure/B3035481.png)
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether](/img/structure/B3035483.png)

![N-[[5-[(2-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B3035485.png)
![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B3035486.png)
![[(E)-[5-[(4-Chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2-chloroacetate](/img/structure/B3035487.png)
![3-chloro-2-{1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrazol-4-yl}-5-(trifluoromethyl)pyridine](/img/structure/B3035489.png)

![(13S,17R)-16-Benzyl-16-methyl-11,15-dioxa-16-azoniatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene;bromide](/img/structure/B3035492.png)


![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B3035498.png)
![5-[(3-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3035501.png)